molecular formula C13H16N2OS B1399484 2-(4-Piperidylmethoxy)benzothiazole CAS No. 1420936-70-4

2-(4-Piperidylmethoxy)benzothiazole

Cat. No.: B1399484
CAS No.: 1420936-70-4
M. Wt: 248.35 g/mol
InChI Key: UYUGQBLNFLXVGD-UHFFFAOYSA-N
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Description

2-(4-Piperidylmethoxy)benzothiazole is a chemical compound with the molecular formula C13H16N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a piperidine moiety through a methoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidylmethoxy)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-piperidylmethanol under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidylmethoxy)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core but lacks the piperidine moiety.

    2-Mercaptobenzothiazole: Contains a thiol group instead of the piperidine moiety.

    2-(2-Hydroxyphenyl)benzothiazole: Features a hydroxy group on the phenyl ring.

Uniqueness

2-(4-Piperidylmethoxy)benzothiazole is unique due to its combination of the benzothiazole ring and the piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to its analogs .

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGQBLNFLXVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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